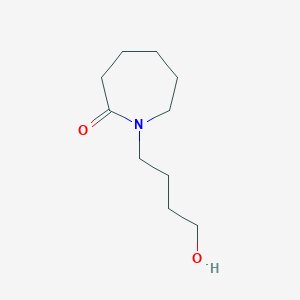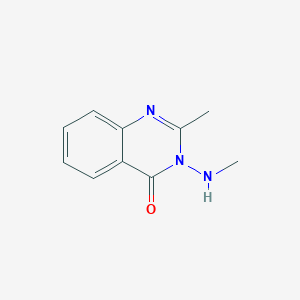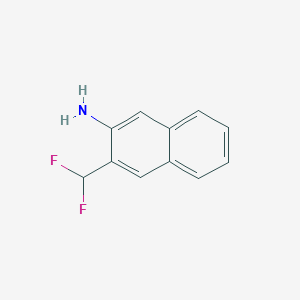
1-(4-Hydroxybutyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a hydroxybutyl group attached to an azepan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxybutylamine with caprolactam in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxybutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The azepan-2-one ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxybutyl)azepan-2-one can be compared with other similar compounds, such as:
- 1-(4-Hydroxybutyl)pyrrolidin-2-one
- 1-(4-Methoxybenzoyl)azepan-2-one
- 1-(4-Heptoxybutyl)azepan-2-one
Uniqueness: The presence of the hydroxybutyl group in this compound imparts unique chemical and biological properties, distinguishing it from other azepan-2-one derivatives
Propiedades
Número CAS |
91145-04-9 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(4-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c12-9-5-4-8-11-7-3-1-2-6-10(11)13/h12H,1-9H2 |
Clave InChI |
XNMKWTQDBNGHKT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)






![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)

